6-([1,1'-Biphenyl]-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
The compound 6-([1,1'-Biphenyl]-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a triazolopyrimidine derivative featuring a biphenyl group at position 6 and a methyl group at position 3.
Properties
CAS No. |
922186-99-0 |
|---|---|
Molecular Formula |
C18H15N5 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
5-methyl-6-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H15N5/c1-12-16(17(19)23-18(22-12)20-11-21-23)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,19H2,1H3 |
InChI Key |
AOLSEABNRXVLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1C3=CC=C(C=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-([1,1’-Biphenyl]-4-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminobiphenyl with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid under acidic conditions to form the desired triazolopyrimidine ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
6-([1,1’-Biphenyl]-4-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Alkylated or acylated triazolopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of corrosion inhibitors and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 6-([1,1’-Biphenyl]-4-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cell signaling and regulation.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Triazolopyrimidines
Substituent Effects on Activity
Aryl/heteroaryl Groups at Position 6:
- Biphenyl (Target Compound) : The biphenyl group increases molecular rigidity and may improve binding to hydrophobic pockets. Analogous compounds with bulky aryl groups (e.g., tetrahydronaphthalenyl in ) show enhanced anticancer activity .
- Fluorophenyl () : Fluorine substituents improve metabolic stability and target affinity. For example, 2,4,6-trifluorophenyl analogs exhibit potent microtubule stabilization .
- Pyridinyl () : Electron-withdrawing groups (e.g., trifluoromethyl in DSM421) enhance antimalarial efficacy by optimizing interactions with DHODH .
Amine Substituents at Position 7:
- Primary amines (Target Compound) : The free amine may facilitate hydrogen bonding, though most optimized analogs replace this with substituted amines (e.g., cyclopropylethyl in ) to balance solubility and potency .
- Chlorophenyl/dimethylaminoethyloxy (): Bulky or charged groups (e.g., dimethylaminoethyloxy) enhance tubulin binding and circumvent MDR mechanisms .
Functional Group Variations
Biological Activity
The compound 6-([1,1'-Biphenyl]-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine represents a class of triazolo-pyrimidines that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHN
- Molecular Weight : 332.36 g/mol
- IUPAC Name : 6-([1,1'-Biphenyl]-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
This compound features a triazolo-pyrimidine core substituted with a biphenyl group and a methyl group at specific positions, which contributes to its biological activity.
Research indicates that triazolo-pyrimidine derivatives can interact with various biological targets. The primary mechanisms include:
- Microtubule Stabilization : The compound may stabilize microtubules by binding to the vinca site on β-tubulin, similar to other compounds in its class. This stabilization is crucial for maintaining cell structure and function, particularly in neuronal cells where microtubule integrity is vital for transport and signaling .
- Antiviral Activity : Preliminary studies suggest that modifications in the triazolo-pyrimidine structure can enhance antiviral properties by disrupting protein-protein interactions essential for viral replication. For instance, compounds targeting the PA-PB1 interface of influenza A virus polymerase demonstrate significant antiviral effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 6-([1,1'-Biphenyl]-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine and related compounds:
Case Studies
Several studies have investigated the biological implications of triazolo-pyrimidine derivatives:
- Neuroprotective Effects : A study evaluated a series of triazolo-pyrimidines for their neuroprotective properties against oxidative stress in neuronal cell lines. The results indicated that certain derivatives significantly reduced cell death and improved mitochondrial function .
- Anticancer Potential : Another investigation focused on the antiproliferative effects of various triazolo-pyrimidines against human cancer cell lines. Compounds structurally similar to 6-([1,1'-Biphenyl]-4-yl)-5-methyl showed IC50 values in the low micromolar range against breast and colon cancer cells .
- Antiviral Efficacy : In vitro assays demonstrated that specific modifications to the triazolo-pyrimidine scaffold enhanced antiviral activity against influenza A virus by inhibiting critical protein interactions necessary for viral replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
